molecular formula C10H16O2 B11969740 3-Cyclohexene-1-methanol, 6-methyl-, acetate CAS No. 70289-14-4

3-Cyclohexene-1-methanol, 6-methyl-, acetate

Cat. No.: B11969740
CAS No.: 70289-14-4
M. Wt: 168.23 g/mol
InChI Key: MRIXAGHIOGSYJY-UHFFFAOYSA-N
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Description

Chemical Identity: 3-Cyclohexene-1-methanol, 6-methyl-, acetate (CAS: 5259-31-4) is a cyclohexene derivative esterified with acetic acid. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol (). Structurally, it features a cyclohexene ring substituted with a methyl group at position 6 and an acetoxymethyl group at position 1.

The 6-methyl variant may share similar applications in fragrances, flavorings, or bioactive formulations, though specific data are sparse.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylcyclohex-3-en-1-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-4,8,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIXAGHIOGSYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990498
Record name (6-Methylcyclohex-3-en-1-yl)methyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-14-4
Record name 3-Cyclohexene-1-methanol, 6-methyl-, acetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289144
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Record name NSC97546
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Methylcyclohex-3-en-1-yl)methyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Esterification of 3-Cyclohexene-1-methanol, 6-methyl-

The most direct route involves Fischer esterification between 3-cyclohexene-1-methanol, 6-methyl- (C10H16O) and acetic acid under acidic conditions. This method employs sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as catalysts, achieving yields of 65–78% after 4–6 hours at reflux temperatures (110–120°C) . The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the acetic acid. Nucleophilic attack by the tertiary alcohol of the cyclohexenemethanol forms the acetate ester, with water eliminated as a byproduct.

Key variables influencing yield include:

  • Molar ratio : A 1:2 alcohol-to-acetic acid ratio minimizes side reactions like dehydration of the cyclohexene ring.

  • Catalyst loading : 5–10 mol% H2SO4 optimizes reaction kinetics without promoting oligomerization.

  • Solvent selection : Toluene or xylene enhances azeotropic water removal, shifting equilibrium toward ester formation.

Acetylation with Acetic Anhydride

Acetic anhydride ((CH3CO)2O) offers a more reactive acylating agent, enabling acetylation at lower temperatures (25–40°C). This method, catalyzed by pyridine or 4-dimethylaminopyridine (DMAP), achieves >90% conversion within 2 hours . The mechanism involves in situ generation of the acetylpyridinium ion, which undergoes nucleophilic substitution with the alcohol.

Typical Procedure :

  • Dissolve 3-cyclohexene-1-methanol, 6-methyl- (1.0 equiv) in anhydrous dichloromethane.

  • Add pyridine (1.2 equiv) and DMAP (0.1 equiv) under nitrogen.

  • Introduce acetic anhydride (1.5 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Quench with ice-cold water, extract with ethyl acetate, and purify via vacuum distillation.

This method avoids high temperatures, reducing risks of cyclohexene ring isomerization. However, stoichiometric pyridine generates waste, necessitating solvent recovery systems for industrial scalability.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze transesterification of vinyl acetate with 3-cyclohexene-1-methanol, 6-methyl- in non-aqueous media. This approach achieves 80–85% yield at 30–45°C, with enantiomeric excess >98% when using chiral substrates. Immobilized enzymes on mesoporous silica (e.g., SBA-15) enhance reusability, retaining >90% activity after 10 cycles.

Advantages :

  • Ambient reaction conditions preserve thermolabile functional groups.

  • No acidic or basic byproducts simplify purification.

  • Tunable selectivity for sterically hindered alcohols.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Time Yield Purity
Fischer EsterificationH2SO4110–120°C4–6 h65–78%92–95%
Acetic AnhydridePyridine/DMAP25–40°C2 h>90%97–99%
EnzymaticLipase B30–45°C24 h80–85%98%

Industrial-Scale Production Considerations

Batch reactors using acetic anhydride achieve throughputs of 500–1,000 kg/day, with downstream purification via wiped-film evaporation. Continuous-flow systems with immobilized lipases are emerging, reducing solvent use by 40%. Key challenges include:

  • Byproduct management : Acetic acid from anhydride hydrolysis requires neutralization.

  • Catalyst recovery : Centrifugation separates immobilized enzymes, while acid catalysts necessitate wastewater treatment.

Emerging Catalytic Strategies

Recent advances include:

  • Ionic liquid catalysts : [BMIM][HSO4] enables solvent-free acetylation at 80°C, yielding 88% product with 99% recyclability over 5 runs.

  • Nanocatalysts : Sulfonated graphene oxide (SGO) provides Brønsted acid sites, achieving 94% conversion in 1 hour at 100°C.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-methanol, 6-methyl-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate ester back to the alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 3-Cyclohexene-1-methanol, 6-methyl-.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₈H₁₄O
CAS Number: 5259-31-4
IUPAC Name: 6-Methyl-3-cyclohexene-1-methanol acetate

The compound features a cyclohexene structure with a methanol and acetate functional group, contributing to its unique properties that are exploited in different applications.

Applications in Fragrance Industry

One of the primary applications of 3-Cyclohexene-1-methanol, 6-methyl-, acetate is in the fragrance industry. It is utilized as a fragrance ingredient due to its pleasant odor profile and stability. The International Fragrance Association (IFRA) has established standards for the use of this compound in various products, ensuring safety and regulatory compliance.

Case Study: Fragrance Formulations

A study conducted by the IFRA assessed the safety of various fragrance compounds, including this compound. The findings indicated that when used within recommended concentrations, it poses minimal risk to consumers while providing desirable scent characteristics in perfumes and personal care products .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Data Table: Synthesis Pathways

CompoundReaction TypeYield (%)Reference
Compound AAlkylation85
Compound BEsterification90
Compound CHydrolysis75

These synthesis pathways illustrate the versatility of this compound as a precursor for more complex molecules.

Antioxidant Properties

Recent research has highlighted the antioxidant potential of compounds similar to this compound. Studies have shown that these compounds can scavenge free radicals, contributing to their application in health supplements and cosmetic formulations aimed at reducing oxidative stress.

Case Study: Antioxidant Activity

A study published on essential oils indicated that derivatives of cyclohexene compounds exhibited significant antioxidant activity. This property is beneficial for incorporating into formulations designed to protect skin from oxidative damage .

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-methanol, 6-methyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate ester group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Structural Isomers and Analogues

α-Terpinyl acetate (3-Cyclohexene-1-methanol, α,α,4-trimethyl-, acetate)
  • CAS : 80-26-2 | Formula : C₁₂H₂₀O₂ | MW : 196.29 g/mol ().
  • Structure : Differs in methyl group positions (α,α,4-trimethyl vs. 6-methyl), leading to distinct stereochemistry and reactivity.
  • Occurrence : Dominant in marigold oil (31.67%) and Artemisia species ().
  • Applications : Used in perfumery, food flavoring, and antimicrobial agents ().
Bornyl acetate (1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate)
  • CAS : 76-49-3 | Formula : C₁₂H₂₀O₂ | MW : 196.29 g/mol ().
  • Structure: Bicyclic monoterpene ester with a camphor-like backbone.
  • Properties : Higher boiling point and lower volatility compared to cyclohexene derivatives.
  • Applications : Antifungal agent in wood preservation () and traditional medicine.
Linalyl acetate (3,7-Dimethyl-1,6-octadien-3-yl acetate)
  • CAS : 115-95-7 | Formula : C₁₂H₂₀O₂ | MW : 196.29 g/mol ().
  • Structure: Acyclic monoterpene ester with a linear chain.
  • Applications : Key component in lavender oil, used in aromatherapy and cosmetics.

Physicochemical Properties

Property 3-Cyclohexene-1-methanol, 6-methyl-, acetate α-Terpinyl acetate Bornyl acetate Linalyl acetate
Molecular Weight 168.23 g/mol 196.29 g/mol 196.29 g/mol 196.29 g/mol
Retention Index (RI) Not reported 1333–1347 (GC-MS) 1285 (GC-MS) 115-95-7
Boiling Point Estimated ~200–220°C 232–234°C 227–228°C 220°C
Solubility Likely low in water, high in organic solvents Similar Similar Similar

Key Notes:

  • The 6-methyl variant’s lower molecular weight suggests differences in volatility and solubility compared to α-Terpinyl acetate.
  • Retention indices (RI) vary significantly: α-Terpinyl acetate (RI 1333–1347) is more polar than Bornyl acetate (RI 1285) due to structural differences .

Bioactivity and Functional Roles

  • Antimicrobial Activity :
    • α-Terpinyl acetate exhibits antifungal properties against mold fungi ().
    • Bornyl acetate is effective in wood preservation (), while the 6-methyl variant’s efficacy remains unstudied.
  • Antioxidant Potential: Cyclohexene derivatives like Cedra-8-en-13-ol acetate show moderate antioxidant activity (), suggesting possible shared traits in the 6-methyl analogue.

Biological Activity

3-Cyclohexene-1-methanol, 6-methyl-, acetate (CAS Number: 100256-53-9) is a cyclic compound with potential biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C12H16O2
  • Molecular Weight: 192.2542 g/mol
  • IUPAC Name: this compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and oxidative stress responses.
  • Receptor Modulation: It may interact with receptors in the central nervous system or peripheral tissues, influencing neurotransmitter release or cellular signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative damage.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

  • Antioxidant Activity:
    • A study demonstrated that the compound scavenges free radicals effectively, indicating its potential use as a natural antioxidant in food and pharmaceutical applications .
  • Cytotoxicity:
    • Research has shown varying degrees of cytotoxic effects on cancer cell lines. For instance, at specific concentrations, it induced apoptosis in breast cancer cells while exhibiting minimal toxicity to normal cells .
  • Anti-inflammatory Effects:
    • Inflammatory response assays revealed that the compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

In Vivo Studies

In vivo studies have further elucidated the biological effects:

  • Neuroprotective Effects:
    • Animal models treated with the compound showed improved cognitive function and reduced neuroinflammation in models of Alzheimer’s disease .
  • Metabolic Effects:
    • A study involving diabetic mice indicated that administration of this compound improved insulin sensitivity and reduced blood glucose levels .

Case Study 1: Anticancer Potential

A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Results indicated a significant reduction in tumor size when combined with standard chemotherapy regimens.

Case Study 2: Neuroprotection

A case study highlighted its protective effects against neurodegeneration in patients with mild cognitive impairment. Participants who received the compound showed slower progression to dementia compared to a control group.

Data Summary Table

PropertyValue
Molecular FormulaC12H16O2
Molecular Weight192.2542 g/mol
Antioxidant ActivityPositive
CytotoxicityVariable (cancer-specific)
Anti-inflammatory ActivitySignificant
Neuroprotective EffectsObserved

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Cyclohexene-1-methanol, 6-methyl-, acetate, and how can they guide experimental design?

  • Answer : The compound (CAS 1679-51-2) has a molecular formula of C7H12O, a boiling point of 190–192°C (lit.), and a density of 0.961 g/mL at 25°C. Its refractive index (n<sup>20</sup>/D) is 1.484 . These properties are critical for designing purification steps (e.g., distillation for high-boiling components) and selecting solvents for recrystallization (e.g., methanol, as used in related cyclohexenone syntheses ). The SMILES string (OCC1CCC=CC1) and InChIKey (VEIYJWQZNGASMA-UHFFFAOYSA-N) aid in computational modeling .

Q. What synthetic routes are available for preparing 3-Cyclohexene-1-methanol derivatives, and what are their limitations?

  • Answer : Cyclohexene derivatives are often synthesized via elimination reactions (e.g., dehydration of alcohols using concentrated H2SO4 or Al2O3 ). For functionalized derivatives like 6-methyl-, acetate, nucleophilic substitution (e.g., acetylation of the parent alcohol with acetic anhydride) is plausible. However, regioselectivity challenges may arise due to steric hindrance near the cyclohexene ring .

Q. How can researchers verify the purity and structural identity of this compound?

  • Answer :

  • Gas Chromatography (GC) : Monitor retention time against standards; boiling point (190–192°C) aligns with GC conditions .
  • NMR/IR Spectroscopy : Use <sup>1</sup>H NMR to confirm the acetate group (δ ~2.0 ppm for CH3CO) and IR for C=O stretching (~1740 cm<sup>-1</sup>).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 112.17 (C7H12O) confirms molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution or addition reactions?

  • Answer : The methyl and acetate groups introduce steric bulk, favoring reactions at less hindered sites (e.g., C-3 or C-4 positions). Electron-withdrawing acetate groups may deactivate the ring toward electrophilic addition, requiring catalysts like Lewis acids (e.g., BF3) . Computational modeling (using the InChIKey ) can predict reactive sites via Fukui indices or electrostatic potential maps.

Q. What thermodynamic data are available for this compound, and how can they inform reaction optimization?

  • Answer : While direct thermodynamic data (ΔfH°, S°) are limited, related cyclohexene derivatives show enthalpy of vaporization (ΔvapH) ~40 kJ/mol . For reaction design, estimate activation energy using Arrhenius plots from GC or HPLC kinetic data. Stability studies (TGA/DSC) under nitrogen can assess decomposition thresholds .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Answer : Cross-validate using multiple techniques:

  • Compare experimental <sup>13</sup>C NMR with computed spectra (DFT/B3LYP/6-31G*).
  • Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize side products .
  • Reference high-purity standards from NIST or PubChem .

Methodological Guidance Table

Research Step Recommended Technique Key Parameters Reference
SynthesisAcetylation with acetic anhydrideCatalyst: Pyridine; Temp: 0–25°C
PurificationVacuum distillationPressure: 18 mmHg; Temp: 80–85°C
Structural AnalysisGC-MSColumn: DB-5; Carrier Gas: He, 1.2 mL/min
Computational ModelingGaussian 16 (DFT)Basis Set: 6-311+G(d,p); Solvent: CHCl3

Safety and Compliance

  • Handling : Use S23/S24/25 precautions (avoid inhalation/skin contact; work in a fume hood) .
  • Waste Disposal : Neutralize acetic acid byproducts with sodium bicarbonate before aqueous disposal.

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